molecular formula C14H13Cl B13982785 1-Chloro-4-(2-phenylethyl)benzene CAS No. 14310-22-6

1-Chloro-4-(2-phenylethyl)benzene

Cat. No.: B13982785
CAS No.: 14310-22-6
M. Wt: 216.70 g/mol
InChI Key: WZTJFRVXSHGGEF-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a chlorine atom and a phenylethyl group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2-phenylethyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with phenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-phenylethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The primary product is 1-phenylethylbenzene.

Scientific Research Applications

1-Chloro-4-(2-phenylethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-phenylethyl)benzene involves its interactions with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenylethyl group undergoes oxidative cleavage to form ketones or carboxylic acids. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-4-(2-phenylethyl)benzene can be compared with other similar compounds such as:

    Chlorobenzene: Lacks the phenylethyl group and has different reactivity and applications.

    1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of an ethyl group, leading to different chemical properties and reactivity.

    1-Phenylethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.

The uniqueness of this compound lies in its combination of a chlorine atom and a phenylethyl group, which imparts specific reactivity and applications in various fields.

Properties

CAS No.

14310-22-6

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

1-chloro-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

WZTJFRVXSHGGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl

Origin of Product

United States

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